3-Isomangostin

説明

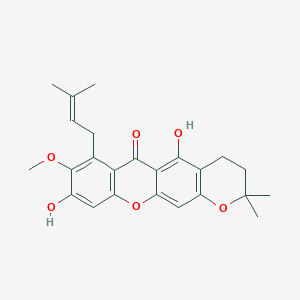

Structure

3D Structure

特性

IUPAC Name |

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCDBAVVDILRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317245 | |

| Record name | 3-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-46-8 | |

| Record name | 3-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19275-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isomangostin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCN2CT95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 160 °C | |

| Record name | 3-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Isomangostin: A Comprehensive Guide to its Structure Elucidation and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isomangostin is a prominent member of the xanthone class of natural products, primarily isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1] Belonging to a family of compounds renowned for their diverse biological activities, this compound has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the structural elucidation and spectral analysis of this compound, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

The IUPAC name for this compound is 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one. Its chemical structure is characterized by a tetracyclic xanthone core, featuring a pyran ring, a methoxy group, two hydroxyl groups, and a prenyl side chain.

Molecular Formula: C₂₄H₂₆O₆

Molecular Weight: 410.5 g/mol

SMILES: CC(=CCC1=C(C(=O)C2=C(OC3=CC(=O)C4=C(C=C32)OC(C)(C)CC4)C=C1O)O)OC

InChI Key: KJCDBAVVDILRMP-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Spectral Data for Structure Elucidation

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition and exact mass of the molecule.

| Technique | Ionization Mode | Mass/Charge (m/z) | Molecular Formula | Reference |

| HR-ESI-TOF-MS | Positive | [M+H]⁺ 411.1800 | C₂₄H₂₇O₆⁺ | [1] |

Spectroscopic Data

UV-Visible and Infrared spectroscopy provide information about the chromophores and functional groups present in the molecule.

| Technique | Solvent/Medium | λmax (nm) | Functional Group | Wavenumber (cm⁻¹) | Reference |

| UV-Vis | Methanol | 203, 244, 313 | - | - | [1] |

| IR | KBr | - | O-H stretching | 3278 | [1] |

| - | C-H stretching | 2915 | [1] | ||

| - | C=O stretching | 1646 | [1] | ||

| - | C=C stretching (aromatic) | 1595, 1459 | [1] | ||

| - | C-O stretching | 1280, 1205, 1171, 1110 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Isolation and Purification of this compound from Garcinia mangostana

The following is a synthesized, detailed protocol for the isolation of this compound based on common methods for xanthone separation.

Caption: General workflow for isolating this compound.

1. Plant Material and Extraction:

-

Dried pericarps of Garcinia mangostana are ground into a fine powder.

-

The powder is subjected to maceration with an organic solvent such as ethanol or ethyl acetate at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes to ensure exhaustive extraction.

-

The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Preliminary Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-

A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones.

3. Further Purification (Sephadex LH-20 Chromatography):

-

Fractions rich in xanthones are further purified using size-exclusion chromatography on a Sephadex LH-20 column, with methanol often used as the mobile phase. This step helps to separate compounds based on their molecular size and to remove polymeric impurities.

4. High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain high-purity this compound is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Isocratic or gradient elution can be applied depending on the separation efficiency.

Spectral Analysis Methodologies

1. Mass Spectrometry:

-

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

-

Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after chromatographic separation.

2. UV-Visible Spectroscopy:

-

The UV-Vis spectrum is recorded on a spectrophotometer.

-

A dilute solution of the purified compound in a UV-transparent solvent (e.g., methanol) is prepared, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

3. Infrared Spectroscopy:

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample is typically prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The purified sample is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆), and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete structure and assign all proton and carbon signals.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression where data from different analytical techniques are pieced together to build a complete picture of the molecule.

Caption: Logical flow of spectral data interpretation.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through the combined use of mass spectrometry, UV-Vis, IR, and NMR spectroscopy, the precise arrangement of atoms in this complex molecule has been determined. The detailed experimental protocols and compiled spectral data presented in this guide serve as a valuable reference for researchers working on the isolation, characterization, and biological evaluation of this compound and related xanthones. Further research to fully characterize its NMR spectral data in various solvents would be a valuable addition to the scientific literature.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Isomangostin

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isomangostin is a natural xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2][3] As a member of the xanthone family, it shares a characteristic tricyclic structure and has garnered significant interest within the scientific community for its diverse biological activities.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and analytical workflows. This information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for understanding its behavior in biological systems and for the design of effective delivery systems.

Table 1: General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₆ | [1][5][6] |

| Molecular Weight | 410.46 g/mol | [1][2][5][6] |

| IUPAC Name | 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | [1] |

| CAS Number | 19275-46-8 | [1][2][4][5] |

| Physical Description | Yellow powder | [2][7] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Source |

| Melting Point | 155 - 160 °C | [1] |

| Boiling Point (Predicted) | 615.9 ± 55.0 °C | [6] |

| Water Solubility | Practically insoluble | [8] |

| Solubility in Organic Solvents | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [2][4] |

| pKa (Predicted) | 7.04 ± 0.40 | [6] |

| logP (XLogP3-AA) | 5.7 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe common experimental protocols for the determination of key physicochemical properties of xanthones like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of this compound in various solvents can be quantitatively determined using methods like the shake-flask method followed by quantification.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation and Quantification: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of this compound is used for quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary analytical technique for assessing the purity and quantifying the amount of this compound in a sample.

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Sample Injection: A solution of this compound in a suitable solvent (e.g., methanol) is injected into the system.

-

Detection: A UV-Vis detector is used to monitor the eluent at a wavelength where this compound exhibits strong absorbance (e.g., 245 nm, 316 nm, or 350 nm).

-

Data Analysis: The retention time is used for identification, and the peak area is proportional to the concentration, which is used for quantification against a standard curve.

Biological Activity and Signaling Pathways

This compound has been shown to interact with several biological targets and signaling pathways, contributing to its pharmacological effects. One of the notable activities is its role as an inhibitor of enzymes involved in cell cycle progression and metabolic regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound has been identified as an inhibitor of cyclin D2/Cdk4 and cyclin E1/Cdk2.[4] These kinases are crucial for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in cell viability, particularly in cancer cells.[4]

Experimental and Analytical Workflow

The isolation, identification, and characterization of this compound from its natural source involve a multi-step process. A generalized workflow is depicted below, which is fundamental for natural product research.

Conclusion

This compound presents a profile of a lipophilic molecule with poor aqueous solubility, a characteristic that is crucial for consideration in formulation and drug delivery strategies. Its defined melting point range suggests it can be obtained in a pure crystalline form. The presence of hydroxyl groups provides sites for potential metabolic transformations and synthetic modifications. The biological activities, particularly the inhibition of key enzymes in cell cycle regulation, underscore its potential as a lead compound in drug discovery, especially in oncology. This guide provides the foundational physicochemical data and methodological context necessary for advancing the research and development of this compound and its derivatives.

References

- 1. This compound | C24H26O6 | CID 13873655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:19275-46-8 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. 19275-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS:19275-46-8 | Manufacturer ChemFaces [chemfaces.com]

- 8. eudl.eu [eudl.eu]

A Technical Guide to the Natural Sources and Biosynthesis of 3-Isomangostin

Introduction: 3-Isomangostin is a prenylated xanthone, a class of secondary metabolites known for a wide range of biological activities. This compound is primarily associated with the mangosteen fruit (Garcinia mangostana L.), where it co-occurs with more abundant xanthones like α-mangostin.[1] Due to its demonstrated anti-inflammatory, neuroprotective, and potential anticancer properties, this compound is a compound of significant interest to researchers in natural product chemistry and drug development.[2] This technical guide provides an in-depth overview of its natural sources, biosynthesis, and established experimental protocols for its isolation.

Natural Sources and Abundance

This compound is found almost exclusively within the genus Garcinia, with Garcinia mangostana L. (mangosteen) being the most prominent source. It has been isolated from various parts of the plant, indicating its distribution throughout the organism, albeit at different concentrations. Other species such as Garcinia xanthochymus have also been reported to contain related xanthones.[3]

The concentration of this compound is generally lower than that of its structural isomer α-mangostin. It is considered a minor xanthone constituent. The highest concentrations are typically found in the pericarp (peel or rind) and the bark of the plant.

Quantitative Data

The yield of this compound can vary based on the plant part, geographical origin, and the extraction method employed. The following tables summarize the reported yields of this compound and provide context by comparing them with the yields of the major xanthones from Garcinia mangostana.

Table 1: Reported Yield of this compound from Garcinia mangostana

| Plant Part | Yield (% w/w of dried material) | Method of Isolation | Reference |

|---|---|---|---|

| Stem Bark | 0.0008% | Column Chromatography, Preparative HPLC | [4] |

| Fruit Pericarp | Not explicitly quantified, isolated as a minor component | Silica Gel Chromatography |[3] |

Table 2: Contextual Yield of Major Xanthones from Garcinia mangostana Pericarp

| Compound | Yield | Method of Extraction | Reference |

|---|---|---|---|

| Total Mangostins | 8.51 - 11.50% w/w (dried powder) | UV-Spectrophotometry | [5] |

| Total Mangostins | 30.19 - 45.61% w/w (ethanolic extract) | UV-Spectrophotometry | [5] |

| α-Mangostin | 120.68 mg/g (12.07% w/w) | Microwave-Assisted Extraction (Ethyl Acetate) | [6] |

| α-Mangostin | 318 mg per 5g (6.36% w/w) | Direct Methanol Extraction |[7] |

Biosynthesis of this compound

The biosynthesis of xanthones is a complex process that involves a mixed shikimate-acetate pathway.[1] The core xanthone skeleton is formed from the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate-malonate pathway), which forms a benzophenone intermediate. This intermediate then undergoes intramolecular oxidative coupling to yield the tricyclic xanthone core.

For mangostin-type xanthones, the specific precursor is 1,3,7-trihydroxyxanthone (1,3,7-THX).[8] This core structure undergoes a series of post-modification reactions, including prenylation (addition of isoprenyl groups) and O-methylation, to produce the diverse range of xanthones found in Garcinia mangostana.

The biosynthesis of this compound is believed to proceed via α-mangostin, the most abundant xanthone in mangosteen.[2] It is proposed that this compound is formed through the acid-catalyzed or enzymatic cyclization of the C-2 prenyl group of α-mangostin with the adjacent C-3 hydroxyl group, forming a dihydropyran ring.[2]

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

The isolation of this compound from natural sources typically involves multi-step extraction and chromatographic purification. The following is a representative protocol synthesized from published methodologies for isolating xanthones from Garcinia mangostana stem bark.[4]

Protocol: Isolation and Purification of this compound

Materials:

-

Dried, powdered stem bark of Garcinia mangostana

-

Methanol (MeOH), HPLC grade

-

Hexane, analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Ethyl Acetate (EtOAc), analytical grade

-

Acetone, analytical grade

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized water (H₂O)

-

Silica gel (230-400 mesh) for column chromatography

-

Sephadex LH-20

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Equipment:

-

Large-scale soxhlet extractor or maceration vessel

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

HPLC system with UV detector

Procedure:

-

Extraction:

-

Macerate the dried, powdered stem bark (e.g., 400 g) with methanol (3 x 1 L) at room temperature overnight for each extraction cycle.[4]

-

Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning (Defatting & Fractionation):

-

Suspend the crude methanol extract (e.g., 75 g) in a 9:1 MeOH-H₂O mixture (1 L).[4]

-

Partition the suspension with hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the hexane layer.

-

Dry the defatted residue in vacuo. Add 10% MeOH in H₂O (1 L) and partition this aqueous methanol layer with chloroform (3 x 1 L).[4]

-

Collect the chloroform-soluble layer, which will contain the xanthones. Wash the CHCl₃ layer with 1% aqueous NaCl to remove residual water-soluble impurities. Evaporate the chloroform to yield a partially purified chloroform extract (e.g., 14 g).

-

-

Silica Gel Column Chromatography:

-

Subject the chloroform extract to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing polarity. A common system is a gradient of Chloroform-Acetone (e.g., from 99:1 to 9:1).[4]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Chromatography:

-

Take the fractions containing this compound (as identified by TLC against a standard, if available) and further purify them using a Sephadex LH-20 column.

-

Elute with 100% methanol.[4] This step separates compounds based on size and polarity, and is effective for purifying xanthones.

-

-

Preparative HPLC:

-

For final purification to obtain high-purity this compound, subject the enriched fraction from the Sephadex column to preparative HPLC on a C18 column.

-

Use an isocratic or gradient mobile phase, such as an acetonitrile-water mixture (e.g., 9:1).[4]

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound and verify its structure using spectroscopic methods (NMR, MS).

-

Figure 2: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a valuable natural product predominantly found in Garcinia mangostana. While it is a minor constituent compared to α-mangostin, its unique biological activities warrant further investigation. Its biosynthesis follows the general xanthone pathway, likely originating from the cyclization of α-mangostin. The isolation of this compound requires a systematic approach involving solvent extraction and multiple chromatographic steps to separate it from a complex mixture of related xanthones. The detailed protocols and biosynthetic understanding provided in this guide serve as a foundational resource for researchers aiming to study and utilize this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From the Front or Back Door? Quantitative analysis of direct and indirect extractions of α-mangostin from mangosteen (Garcinia mangostana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

3-Isomangostin: A Technical Guide for Researchers

Molecular Formula: C24H26O6[1][2]

This technical guide provides an in-depth overview of 3-Isomangostin, a natural xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 19275-46-8 | [1][2] |

| Molecular Formula | C24H26O6 | [1][2] |

| Molecular Weight | 410.46 g/mol | --- |

| IUPAC Name | 3,4-dihydro-5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-2H,6H-pyrano[3,2-b]xanthen-6-one | [1] |

| Appearance | Yellow powder | --- |

| Solubility | Soluble in DMSO, ethanol, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | --- |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, including enzyme inhibition and cytotoxicity against various cancer cell lines. The following tables summarize the available quantitative data.

Enzyme Inhibition

| Target Enzyme | IC50/EC50 | Reference |

| mutT homolog 1 (MTH1) | 52 nM | [1] |

| Aldose Reductase | 3.48 µM | [1] |

| Acetylcholinesterase (AChE) | 2.36 µg/mL | [1] |

| Butyrylcholinesterase (BChE) | 5.32 µg/mL | [1] |

| Cyclin D2/Cdk4 | 15.6 µM (EC50) | [1] |

| Cyclin E1/Cdk2 | 34.92 µM (EC50) | [1] |

Cytotoxic Activity

| Cell Line | Cancer Type | IC50 | Reference |

| HCC1937 | Breast Cancer | 59.9 µM | [1] |

| HCT116 | Colon Cancer | 47.4 µM | [1] |

Antiplasmodial Activity

| Plasmodium falciparum Strain | IC50 | Reference |

| D6 | 3.23 µg/mL | [1] |

| W2 | 2.52 µg/mL | [1] |

Signaling Pathways and Molecular Mechanisms

While the specific signaling pathways modulated by this compound are still under investigation, its inhibitory action on key enzymes such as Cyclin-Dependent Kinases (CDKs) and MTH1 suggests its involvement in the regulation of the cell cycle and the prevention of oxidative DNA damage. The closely related and more extensively studied compound, α-mangostin, has been shown to modulate several critical signaling pathways in cancer cells, including the WNT/β-catenin, STAT3, and PI3K/Akt pathways. Given the structural similarity, it is plausible that this compound may exert its effects through similar mechanisms.

Below are diagrams illustrating a potential experimental workflow for investigating the effects of this compound and a hypothetical signaling pathway based on its known targets.

Caption: A potential experimental workflow for the comprehensive evaluation of this compound's biological activities.

Caption: A hypothetical signaling pathway illustrating the potential molecular mechanisms of this compound based on its known inhibitory targets.

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for the investigation of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the concentration of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. This will need to be adapted based on the specific enzyme and substrate.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Assay buffer specific to the enzyme

-

This compound (dissolved in DMSO)

-

96-well microtiter plate (UV-transparent if necessary)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound to the respective wells. Include a control with no inhibitor (vehicle control) and a blank with no enzyme.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

-

Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control reaction.

-

Calculate the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Note: For a more in-depth analysis, kinetic studies can be performed by varying both the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

References

Early Pharmacological Insights into 3-Isomangostin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isomangostin, a prenylated xanthone predominantly isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has been a subject of interest in early pharmacological studies due to its diverse biological activities. As a structural isomer of the more abundant α-mangostin, this compound has demonstrated a range of effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the foundational pharmacological research on this compound, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways potentially involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a structured compilation of early scientific findings.

Quantitative Pharmacological Data

The following tables summarize the quantitative data from early in vitro studies on this compound, providing a comparative look at its potency across different biological assays.

Table 1: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 / ED50 (µM) | Reference |

| HT-29 | Colon Cancer | Cytotoxicity | 4.9 | [1] |

| HCC1937 | Breast Cancer | Cell Viability | 59.9 | |

| HCT116 | Colon Cancer | Cell Viability | 47.4 |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Assay Type | IC50 / EC50 | Reference |

| Cyclin D2/Cdk4 | Kinase Inhibition | 15.6 µM (EC50) | |

| Cyclin E1/Cdk2 | Kinase Inhibition | 34.92 µM (EC50) | |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 2.36 µg/mL (IC50) | |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | 5.32 µg/mL (IC50) | |

| Aldose Reductase | Enzyme Inhibition | 3.48 µM (IC50) | |

| mutT homolog 1 (MTH1) | Enzyme Inhibition | 52 nM (IC50) |

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Metric | Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Data suggests activity, but specific IC50 for this compound is not detailed in early studies. Related xanthones show potent inhibition. | - | |

| Antioxidant | DPPH Radical Scavenging | IC50 | Data suggests activity, but specific IC50 for this compound is not consistently reported in early studies. |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the early pharmacological evaluation of this compound.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assays

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9]

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Initiate the reaction by adding the substrate to the wells. The enzyme hydrolyzes the substrate to thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Cell-free biochemical assays are used to determine the direct inhibitory effect of compounds on the activity of CDK-cyclin complexes.[10][11][12][13]

Protocol:

-

Reaction Setup: In a suitable assay plate, combine the purified recombinant CDK2/Cyclin E1 or CDK4/Cyclin D1 enzyme, a specific substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein), and the test compound (this compound).

-

Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for non-radioactive detection).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of the radiolabel into the substrate or by using luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: Determine the percentage of kinase activity inhibition at different concentrations of this compound to calculate the EC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[14][15][16][17][18]

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance of the resulting azo dye at approximately 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition by this compound compared to the LPS-stimulated control and determine the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[2][19][20][21][22]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution has a deep violet color.[19][20]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of this compound. A control containing only the DPPH solution and the solvent is also prepared.[2]

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[20]

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.[19][20]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by xanthones like this compound and a typical experimental workflow for assessing its anticancer activity.

References

- 1. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. protocols.io [protocols.io]

- 7. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nitric Oxide Synthases and Their Natural Inhibitors | Bentham Science [eurekaselect.com]

- 17. Anti-inflammatory activity of mangostins from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. magistralbr.caldic.com [magistralbr.caldic.com]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. mdpi.com [mdpi.com]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thieme-connect.com [thieme-connect.com]

3-Isomangostin: A Technical Guide to its Chemistry, Biology, and Relationship with other Xanthones

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isomangostin is a prenylated xanthone predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana). As a prominent member of the xanthone family, it shares a structural relationship with other well-studied compounds like α-mangostin and γ-mangostin. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and comparative biological activities. The document summarizes quantitative data on its cytotoxic, anti-inflammatory, and antioxidant effects, presenting them in structured tables for clear comparison with other xanthones. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.

Introduction to this compound and Xanthones

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. They are abundant in a limited number of higher plant families and fungi[1]. The mangosteen fruit is a particularly rich source of a diverse range of xanthones, many of which are prenylated, a structural feature that often enhances their biological activity[2].

This compound (C24H26O6, Molar Mass: 410.46 g/mol ) is a significant xanthone found in mangosteen, often co-isolated with its more abundant isomer, α-mangostin.[3][4] Its chemical structure features a xanthone core with hydroxyl, methoxy, and prenyl functional groups, which contribute to its diverse biological properties.[3] These properties include antioxidant, anti-inflammatory, and anticancer activities, making it a compound of interest for drug discovery and development.[1][4][5]

Chemical Structure and Relationship to Other Xanthones

The core structure of xanthones consists of a tricyclic xanthen-9-one ring system. The biological activity of individual xanthones is largely determined by the type and position of various substituents, such as hydroxyl, methoxy, and isoprenyl groups.[2]

This compound is structurally similar to other major xanthones found in mangosteen, differing in the placement of its functional groups. Understanding these structural nuances is critical for elucidating structure-activity relationships.

Key Xanthones from Garcinia mangostana

-

α-Mangostin: The most abundant xanthone in mangosteen, extensively studied for its wide range of pharmacological effects.

-

γ-Mangostin: Another major xanthone known for its potent antioxidant and anti-inflammatory properties.

-

Gartanin: A xanthone with demonstrated antimicrobial and cytotoxic activities.

-

8-Desoxygartanin: A derivative of gartanin with its own distinct biological profile.

-

Garcinone D & E: Other prenylated xanthones contributing to the overall bioactivity of mangosteen extracts.

The subtle structural differences between these compounds, such as the position of prenyl groups and the degree of hydroxylation and methoxylation, significantly influence their biological activities and pharmacokinetic profiles.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of this compound and other related xanthones, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Xanthones against Various Cancer Cell Lines (IC50, µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | HT-29 (Colon) | HCT116 (Colon) | HCC1937 (Breast) |

| This compound | - | - | - | - | - | 4.9[1] | 47.4 | 59.9 |

| α-Mangostin | <10 | - | - | - | - | 1.7[1] | 23.4 | 13.0 |

| β-Mangostin | - | - | - | - | - | 1.7[1] | 19.1 | 18.6 |

| γ-Mangostin | - | - | - | - | - | - | 12.1 | 14.4 |

| Garcinone D | - | - | - | - | - | 2.3[1] | 15.8 | 32.2 |

| Gartanin | - | - | - | - | - | - | 6.84 | 31.2 |

| 8-Desoxygartanin | - | - | - | - | - | - | 18.2 | 24.4 |

| 9-Hydroxycalabaxanthone | - | - | - | - | - | 9.1[1] | - | - |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Xanthones (IC50)

| Compound | Aldose Reductase (µM) | Acetylcholinesterase (µg/mL) | Butyrylcholinesterase (µg/mL) | Cyclin D2/Cdk4 (EC50, µM) | Cyclin E1/Cdk2 (EC50, µM) |

| This compound | 3.48[4] | 2.36 | 5.32 | 15.6 | 34.92 |

| α-Mangostin | - | - | - | - | - |

Table 3: Antiprotozoal Activity of Xanthones (IC50, µg/mL)

| Compound | P. falciparum D6 | P. falciparum W2 |

| This compound | 3.23 | 2.52 |

| α-Mangostin | - | - |

| β-Mangostin | - | - |

Signaling Pathways Modulated by Xanthones

Xanthones, including this compound, exert their biological effects by modulating various intracellular signaling pathways. A comprehensive understanding of these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Aberrant NF-κB signaling is implicated in many chronic diseases, including cancer and inflammatory disorders. Several xanthones, including α-mangostin, have been shown to inhibit the NF-κB pathway.[6] This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPKs. Dysregulation of this pathway is a hallmark of many cancers. Xanthones have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.

Caption: MAPK/ERK signaling pathway and potential inhibition by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Its constitutive activation is a common event in many human cancers, making it an attractive target for cancer therapy. Xanthones have been shown to interfere with this pathway, often by inhibiting the phosphorylation and activation of Akt.

Caption: PI3K/Akt signaling pathway and potential inhibitory sites for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other xanthones.

Extraction and Isolation of Xanthones from Garcinia mangostana

This protocol describes a general method for the extraction and isolation of xanthones from the pericarp of Garcinia mangostana.

Caption: General workflow for the extraction and isolation of xanthones.

Methodology:

-

Preparation of Plant Material: The pericarp of Garcinia mangostana is air-dried and ground into a fine powder.

-

Extraction: The powdered pericarp is macerated with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components based on their polarity.

-

Purification: Fractions showing the presence of xanthones (as determined by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

-

Structure Elucidation: The structure of the purified compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound or other xanthones for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured to an appropriate confluency and then treated with this compound for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-IκBα, total IKK, total IκBα, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound, a naturally occurring xanthone from the mangosteen fruit, exhibits a range of promising biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Its structural similarity to other potent xanthones like α-mangostin highlights the potential of this class of compounds for therapeutic applications. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other related xanthones. Further research is warranted to fully elucidate its mechanisms of action, in vivo efficacy, and safety profile to pave the way for its potential clinical translation.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]

- 2. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

- 4. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC-DAD Analysis of 3-Isomangostin

These application notes provide a detailed protocol for the quantitative analysis of 3-isomangostin using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is applicable for the analysis of this compound in plant extracts, dietary supplements, and other matrices.

Introduction

This compound is a xanthone found in the pericarp of the mangosteen fruit (Garcinia mangostana L.). Like other xanthones from mangosteen, it exhibits various biological activities. Accurate and reliable quantitative analysis is crucial for quality control, standardization of extracts, and pharmacokinetic studies. HPLC-DAD offers a robust and sensitive method for the determination of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis.

Sample Preparation

The preparation of samples is a critical step to ensure accurate quantification.

-

For Plant Material (e.g., Mangosteen Pericarp):

-

Dry the plant material at 40–50 °C and grind it into a fine powder.[1]

-

Accurately weigh about 100 g of the powdered material.[1]

-

Perform extraction using a suitable solvent such as methanol, ethanol, or acetone/water mixtures.[1][2][3] Maceration or accelerated solvent extraction (ASE) can be employed.[1][4] For ASE, 95% ethanol can be used with optimized conditions (e.g., 80°C, 4 cycles).[4]

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.[1][5]

-

Accurately weigh 10-16 mg of the dried extract and dissolve it in a known volume (e.g., 4 mL) of methanol or other suitable solvent to achieve a specific concentration (e.g., 4 mg/mL).[2]

-

Use ultrasonication for about 15 minutes to ensure complete dissolution.[2]

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

-

-

For Liquid Samples or Dietary Supplements:

Standard Solution Preparation

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in HPLC-grade methanol.

-

From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase or methanol. These will be used to construct a calibration curve.

HPLC-DAD Instrumentation and Conditions

A standard HPLC system equipped with a diode array detector is used for the analysis.

| Parameter | Condition |

| HPLC System | Agilent Infinity 1260 or similar[2] |

| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 3.00 mm, 5 µm or Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm)[2][6] |

| Mobile Phase | A gradient of Methanol (B) and 0.2% formic acid in water (A) is commonly used.[2] An alternative is acetonitrile and 0.1% trifluoroacetic acid in water.[7][8] |

| Gradient Elution Example | Start with 65% B, increase to 75% B over 5 min, then to 85% B over 20 min, and finally to 100% B over 10 min, holding for 10 min.[2] |

| Flow Rate | 1.0 mL/min[2][7][8] |

| Injection Volume | 10 µL[2] |

| Column Temperature | Ambient or controlled at 30 °C |

| Detection Wavelength | 320 nm is suitable for quantification of this compound and other xanthones.[6] A full UV spectrum (200-400 nm) can be recorded to confirm peak identity. |

Data Presentation

The following table summarizes typical quantitative data for the HPLC-DAD analysis of xanthones, including this compound. These values can vary depending on the specific instrumentation and conditions.

| Parameter | Value | Reference |

| Retention Time (t_R_) | 20.479 min | [2] |

| Linearity Range | Good linearity over two orders of magnitude is achievable.[6] For related xanthones, ranges like 10-100 µg/mL have been validated.[7][8] | |

| Correlation Coefficient (r²) | > 0.999 | [9] |

| Limit of Detection (LOD) | ≤ 0.248 µg/mL | [6] |

| Limit of Quantification (LOQ) | For a related xanthone (α-mangostin), a LOQ of 0.4 µg/mL has been reported.[7][8] | |

| Precision (RSD) | ≤ 4.6% | [6] |

| Recovery | 96.58% to 113.45% | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-DAD analysis of this compound.

Caption: Workflow for this compound analysis.

Generalized Signaling Pathway for Mangosteen Xanthones

While specific signaling pathways for this compound are not extensively documented, it likely shares mechanisms with the well-studied α-mangostin. The diagram below illustrates a generalized anti-inflammatory and anti-cancer signaling pathway modulated by mangosteen xanthones.[10][11][12]

Caption: General signaling pathways for xanthones.

References

- 1. mdpi.com [mdpi.com]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. thaiscience.info [thaiscience.info]

- 6. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Unraveling the influence of α-mangostin on MDA-MB-231 cell line via WNT/β-catenin signaling pathway: in silico and in vitro approaches [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Cell Culture Assays Using 3-Isomangostin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing 3-Isomangostin, a natural xanthone compound, in various in vitro cell culture assays. The information is intended to guide researchers in investigating the anti-cancer properties of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression.

Disclaimer: While this compound is a promising compound for cancer research, the available scientific literature on its specific in vitro effects is limited. Much of the understanding of the biological activity of xanthones is derived from studies on the closely related and more extensively researched isomer, α-mangostin. Therefore, the signaling pathways and detailed mechanistic insights presented here are largely based on studies of α-mangostin and other xanthones. The provided protocols are established methods for these assays and may require optimization for specific cell lines and experimental conditions when using this compound.

Overview of this compound's Anti-Cancer Potential

This compound belongs to the class of xanthone compounds, which are known for their diverse biological activities, including anti-oxidant, anti-inflammatory, and anti-cancer effects.[1] Emerging research suggests that this compound, like other xanthones, may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's cytotoxic activity. For comparison, representative data for the related compound α-mangostin are also included.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HT-29 (Colon Cancer) | Cytotoxicity | IC50 | 4.9 µM | [1] |

| α-Mangostin | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 | 20 µM | [3] |

| α-Mangostin | DLD-1 (Colon Cancer) | Cell Growth Inhibition | - | Strong inhibition at 20 µM | [2] |

| α-Mangostin | T47D (Breast Cancer) | Cell Viability | IC50 | ~15 µM (at 48h) | [4] |

| α-Mangostin | BGC-823 (Gastric Cancer) | MTT Assay | - | Dose-dependent inhibition (3-10 µg/mL) | [5] |

| α-Mangostin | SGC-7901 (Gastric Cancer) | MTT Assay | - | Dose-dependent inhibition (3-10 µg/mL) | [5] |

| α-Mangostin | HSC-2, HSC-3, HSC-4 (Oral Squamous Cell Carcinoma) | MTT Assay | IC50 | 8-10 µM | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Treat the cells with the desired concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of PBS and transfer to a new tube.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Caption: Workflow for cell cycle analysis using PI staining.

Signaling Pathways

Based on studies of the related compound α-mangostin, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Intrinsic Apoptosis Pathway

Xanthones like α-mangostin have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[3][7]

Caption: Proposed intrinsic apoptosis pathway modulation.

Cell Cycle Regulation

Studies on α-mangostin have demonstrated its ability to induce cell cycle arrest, primarily at the G1 phase.[6] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21 and p27.[6]

Caption: Proposed mechanism of G1 cell cycle arrest.

These application notes and protocols provide a foundation for investigating the in vitro anti-cancer effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.

References

- 1. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Mangostin suppresses human gastric adenocarcinoma cells in vitro via blockade of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of α-mangostin on apoptosis induction of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Isomangostin Dose-Response Studies in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals